molecular formula C10H17NO B7798622 3,7-Dimethylocta-2,6-dienal oxime CAS No. 35266-87-6

3,7-Dimethylocta-2,6-dienal oxime

Cat. No.: B7798622
CAS No.: 35266-87-6
M. Wt: 167.25 g/mol
InChI Key: LXFKDMGMYAHNAQ-WAKDDQPJSA-N
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Description

3,7-Dimethylocta-2,6-dienal oxime is an organic compound derived from citral, which is a mixture of neral and geranial Citral is commonly found in the essential oils of plants such as lemongrass and lemon myrtle

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethylocta-2,6-dienal oxime can be synthesized from citral through a solvent-free mechano-chemical reaction. The process involves reacting citral with hydroxylamine hydrochloride (NH2OH•HCl) and sodium hydroxide (NaOH) at room temperature . This reaction yields a mixture of four diastereomeric oximes, which can be separated and purified using isocratic silica-gel column chromatography .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienal oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles.

    Reduction: Reduction reactions can convert the oxime to amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Geranyl or neryl nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienal oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethylocta-2,6-dienal oxime involves its interaction with bacterial quorum sensing systems. The compound inhibits quorum sensing, which is a communication mechanism used by bacteria to coordinate gene expression and biofilm formation . By disrupting quorum sensing, the compound can reduce bacterial virulence and biofilm formation, making it a potential candidate for antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form multiple diastereomers, each with distinct chemical and physical properties . This diversity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

35266-87-6

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8-

InChI Key

LXFKDMGMYAHNAQ-WAKDDQPJSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=N\O)/C)C

SMILES

CC(=CCCC(=CC=NO)C)C

Canonical SMILES

CC(=CCCC(=CC=NO)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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